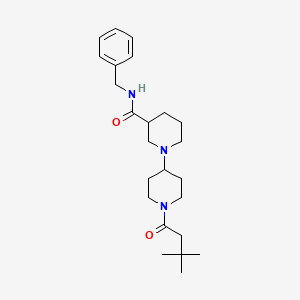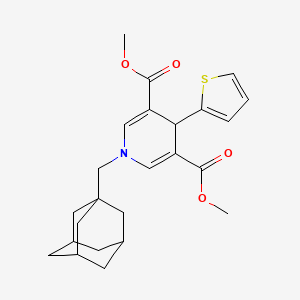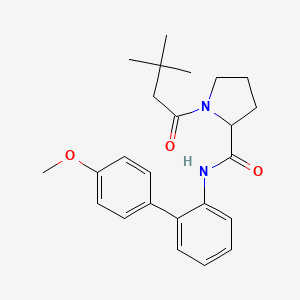
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as DMB-3115, is a proline-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB-3115 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors that play a crucial role in the regulation of inflammation and cancer cell proliferation. Additionally, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are crucial processes involved in cancer progression.
実験室実験の利点と制限
One of the major advantages of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Moreover, its mechanism of action involves the inhibition of various molecular targets, making it a promising candidate for the development of novel drugs. However, one of the limitations of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.
将来の方向性
There are several future directions for the research on 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One of the areas of interest is the development of novel drug formulations that can enhance its solubility in water. Moreover, the potential therapeutic applications of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in other diseases such as diabetes and cardiovascular diseases need to be explored further. Additionally, the molecular targets of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide need to be identified and characterized in greater detail to understand its mechanism of action better.
合成法
The synthesis of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction between 4'-methoxy-2-biphenylylcarboxylic acid and 1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-24(2,3)16-22(27)26-15-7-10-21(26)23(28)25-20-9-6-5-8-19(20)17-11-13-18(29-4)14-12-17/h5-6,8-9,11-14,21H,7,10,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYIQJJMHDTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
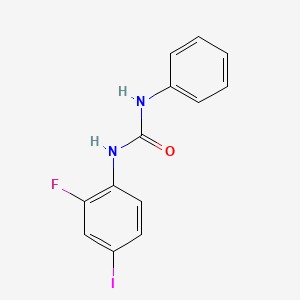
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
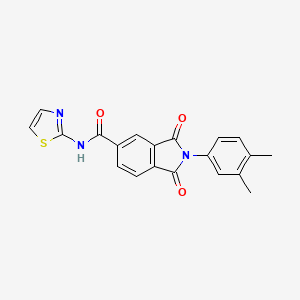
![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)
